![molecular formula C18H26O6 B12519487 Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate CAS No. 656813-24-0](/img/structure/B12519487.png)
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate is a chemical compound that belongs to the class of esters It is characterized by the presence of two butan-2-yloxy groups attached to a benzene-1,2-dicarboxylate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with butan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.
化学反応の分析
Types of Reactions
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzene-1,2-dicarboxylic acid derivatives.
Reduction: Benzene-1,2-dimethanol derivatives.
Substitution: Various substituted benzene-1,2-dicarboxylate derivatives.
科学的研究の応用
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of plasticizers, resins, and coatings.
作用機序
The mechanism of action of Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester groups can undergo hydrolysis to release active metabolites that exert their effects on molecular targets.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: A similar ester with longer alkyl chains, commonly used as a plasticizer.
Dimethyl benzene-1,2-dicarboxylate: A simpler ester with methyl groups, used in organic synthesis.
Uniqueness
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Its intermediate alkyl chain length provides a balance between hydrophobicity and reactivity, making it suitable for various applications.
特性
CAS番号 |
656813-24-0 |
|---|---|
分子式 |
C18H26O6 |
分子量 |
338.4 g/mol |
IUPAC名 |
bis(butan-2-yloxymethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O6/c1-5-13(3)21-11-23-17(19)15-9-7-8-10-16(15)18(20)24-12-22-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3 |
InChIキー |
LHSDZXWGMVINHT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OCOC(=O)C1=CC=CC=C1C(=O)OCOC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


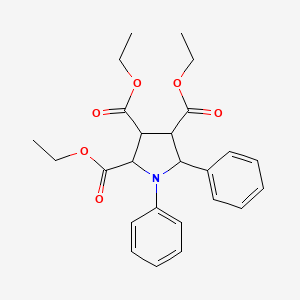
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
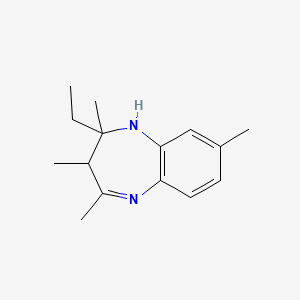
![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)

![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
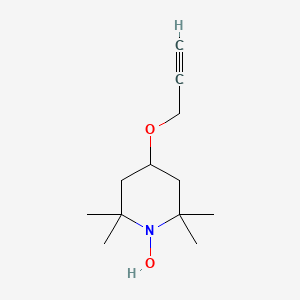
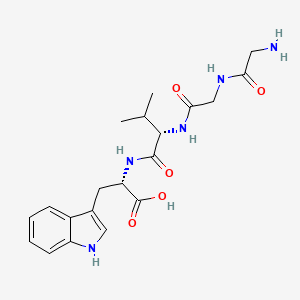
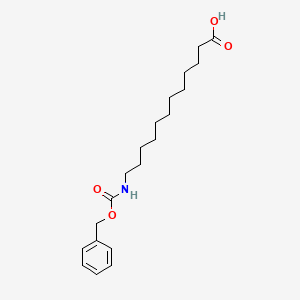
![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
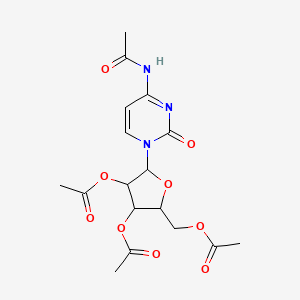
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
